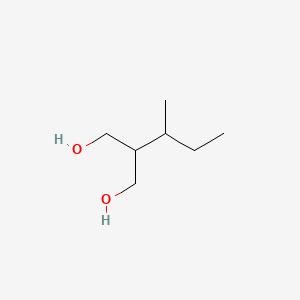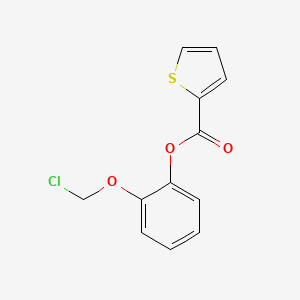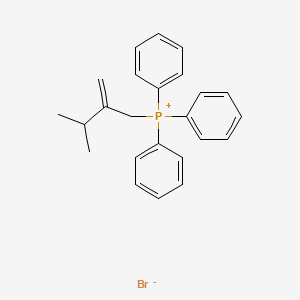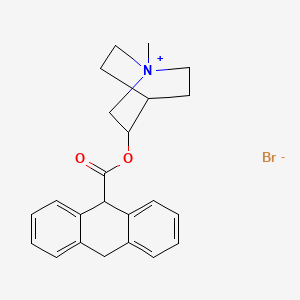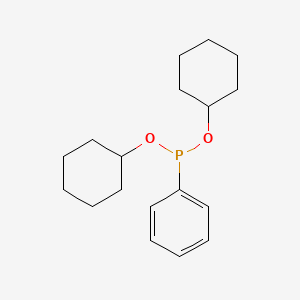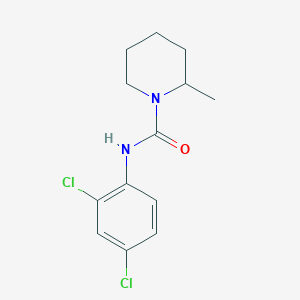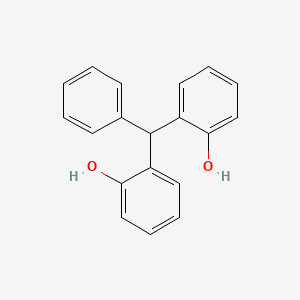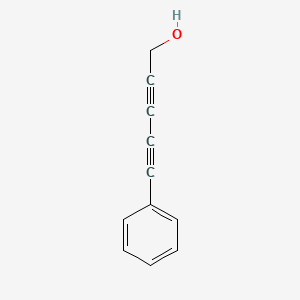![molecular formula C26H23NO B14681886 Diphenyl{2-[(phenylamino)methyl]phenyl}methanol CAS No. 28505-05-7](/img/structure/B14681886.png)
Diphenyl{2-[(phenylamino)methyl]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl{2-[(phenylamino)methyl]phenyl}methanol is an organic compound that belongs to the class of alcohols and phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a complex aromatic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl{2-[(phenylamino)methyl]phenyl}methanol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a nucleophile under specific conditions that favor the formation of the desired product . The reaction conditions often include the use of strong bases and electron-attracting substituents to activate the aryl halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl{2-[(phenylamino)methyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Diphenyl{2-[(phenylamino)methyl]phenyl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Diphenyl{2-[(phenylamino)methyl]phenyl}methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic structure allows for π-π interactions with other aromatic compounds, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simpler aromatic alcohol with a single hydroxyl group attached to a benzene ring.
Benzyl Alcohol: Contains a hydroxyl group attached to a benzene ring via a methylene group.
Diphenylmethanol: Similar structure but lacks the phenylamino group.
Uniqueness
Diphenyl{2-[(phenylamino)methyl]phenyl}methanol is unique due to the presence of the phenylamino group, which imparts distinct chemical properties and potential biological activity. This differentiates it from simpler aromatic alcohols and makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
28505-05-7 |
|---|---|
Molekularformel |
C26H23NO |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
[2-(anilinomethyl)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C26H23NO/c28-26(22-13-4-1-5-14-22,23-15-6-2-7-16-23)25-19-11-10-12-21(25)20-27-24-17-8-3-9-18-24/h1-19,27-28H,20H2 |
InChI-Schlüssel |
LCMFVRMORNJXJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3CNC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


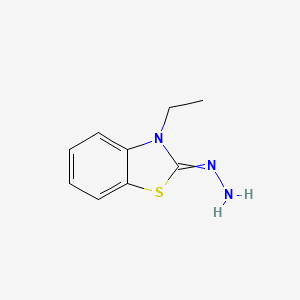
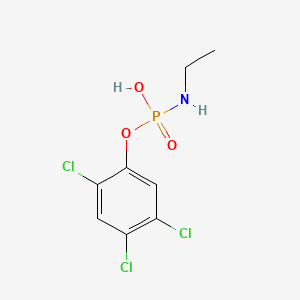
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
